molecular formula C9H8BrN B13829932 (S)-2-Bromo-2-(p-tolyl)acetonitrile

(S)-2-Bromo-2-(p-tolyl)acetonitrile

Cat. No.: B13829932
M. Wt: 210.07 g/mol
InChI Key: YBIQPQMYTPHDFH-SECBINFHSA-N
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Description

(S)-2-Bromo-2-(p-tolyl)acetonitrile (CAS 90775-10-3) is a chiral chemical building block of value in organic synthesis and pharmaceutical research. This compound features a bromine and a nitrile group on a chiral center adjacent to a p-tolyl (4-methylphenyl) ring, making it a versatile precursor for the construction of more complex molecules. The specific stereochemistry of the (S)-enantiomer makes it particularly useful in asymmetric synthesis, where it can be employed to introduce chirality into target structures. The nitrile group can be functionalized into amines, amides, or carboxylic acids, while the bromine serves as a good leaving group for nucleophilic substitution reactions. The p-tolyl moiety is a common structural component in various pharmacologically active compounds and materials science. While direct studies on this exact molecule are limited, related brominated and p-tolyl-containing compounds are frequently utilized in medicinal chemistry for the development of anticancer agents and in materials science . Researchers may explore its application as an intermediate in the synthesis of chiral ligands, active pharmaceutical ingredients (APIs), or functional materials. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

(2S)-2-bromo-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8BrN/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9H,1H3/t9-/m1/s1

InChI Key

YBIQPQMYTPHDFH-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C#N)Br

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)Br

Origin of Product

United States

Preparation Methods

Bromination of (S)-2-(p-tolyl)acetonitrile

  • Reagents and Conditions:
    Bromination is typically performed using elemental bromine or alternative brominating agents under controlled conditions to maintain stereochemical integrity. The reaction is conducted in inert, aprotic solvents such as dichloromethane or chloroform. Temperature control, often at low to ambient temperatures, is critical to minimize side reactions and racemization.

  • Mechanism:
    The bromine electrophilically attacks the alpha position of the acetonitrile moiety adjacent to the p-tolyl group, forming the brominated product with retention of the (S)-configuration.

  • Industrial Scale Adaptation:
    Continuous flow reactors are employed for large-scale synthesis to ensure consistent quality, precise control over reaction parameters, and improved safety in handling bromine.

Reactive Distillation Method for Bromoacetonitrile Derivatives (Patent CN114751842A)

Although this patent specifically describes the preparation of bromoacetonitrile itself, the methodology provides insights applicable to related bromoacetonitrile derivatives such as (S)-2-Bromo-2-(p-tolyl)acetonitrile.

  • Procedure:

    • Anhydrous alkali metal bromides (e.g., sodium bromide or potassium bromide) are combined with polar aprotic solvents like N-methylpyrrolidone or diethylene glycol.
    • The mixture is heated to approximately 90°C under reduced pressure to remove moisture.
    • The cyanomethyl sulfonate ester derivative of the aromatic compound (e.g., cyanomethyl p-toluenesulfonate) is added at 30±2°C.
    • The reaction mixture is then slowly heated to 100–120°C, where reactive distillation simultaneously facilitates the chemical transformation and separation of the crude bromoacetonitrile derivative.
    • The crude product is purified by vacuum distillation to yield high-purity bromoacetonitrile derivatives with yields exceeding 80% and purity above 99.5% by gas chromatography.
  • Key Parameters:

    Parameter Typical Value
    Reaction temperature 90°C (drying), 30±2°C (addition), 100–120°C (reaction)
    Pressure Reduced pressure (vacuum)
    Solvents N-methylpyrrolidone, diethylene glycol
    Alkali metal bromide Sodium bromide, potassium bromide
    Yield 81.6% to 82.7%
    Purity (GC) ~99.6%
  • Applicability:
    This method is adaptable for the synthesis of substituted bromoacetonitriles, including chiral derivatives, by selecting appropriate cyanomethyl sulfonate precursors.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Direct Bromination (S)-2-(p-tolyl)acetonitrile, Br2 DCM or chloroform, low temp Variable High Requires careful temperature control
Reactive Distillation (Patent CN114751842A) Alkali metal bromide, cyanomethyl p-toluenesulfonate, NMP or DEG 90°C drying, 30°C addition, 100-120°C reaction, vacuum distillation 81.6–82.7 ~99.6 High yield, high purity, scalable
Acylation + Bromination Malonic acid, p-tolualdehyde, brominating agents Room temp to mild heating Moderate Moderate Multi-step, stereoselective potential
Phase Transfer Catalysis Tetrabutylammonium bromide, mild brominating agents Mild heating High High Selective, mild conditions

Chemical Reactions Analysis

Types of Reactions

(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming (S)-A-(4-METHYL PHENYL)-ACETONITRIL.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (S)-A-HYDROXY-A-(4-METHYL PHENYL)-ACETONITRIL, while reduction with sodium borohydride produces (S)-A-(4-METHYL PHENYL)-ACETONITRIL.

Scientific Research Applications

(S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-A-BROMO-A-(4-METHYL PHENYL)-ACETONITRIL exerts its effects involves interactions with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetonitrile group can engage in nucleophilic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Ring

2-Bromo-2-(4-chlorophenyl)acetonitrile
  • Structure : Replaces the p-tolyl methyl group with a chloro substituent.
  • Electronic Effects : The chloro group is electron-withdrawing, increasing the electrophilicity of the adjacent carbon compared to the electron-donating methyl group in the p-tolyl analog. This enhances reactivity in nucleophilic substitution (SN2) reactions.
  • Applications : Used in synthesizing halogenated intermediates, though its stronger electron-withdrawing nature may reduce stability in polar solvents compared to the p-tolyl variant.
2-Bromo-2-(4-isopropoxyphenyl)acetonitrile
  • Structure : Features a bulky isopropoxy group instead of methyl.
  • Synthesis : Synthesized via radical bromination using N-bromosuccinimide (NBS) and dibenzoyl peroxide, yielding 60% after 24 hours at 100°C ().
  • Reactivity : The bulky isopropoxy group may sterically hinder SN2 pathways, favoring elimination or alternative mechanisms. The methyl group in the p-tolyl analog likely allows for faster substitution due to reduced steric hindrance.

Stereochemical Influence

The (S)-configuration of the target compound enables enantioselective synthesis. For example, (S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile () and (S)-2-Bromo-N-(1-phenylethyl)-aniline () demonstrate how chirality affects reactivity and downstream applications, such as epoxy ring-opening reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-Bromo-2-(p-tolyl)acetonitrile?

  • Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of 2-(p-tolyl)acetonitrile using bromine in the presence of a chiral catalyst may yield the (S)-enantiomer. Alternatively, Friedel-Crafts alkylation of p-tolyl derivatives with bromoacetonitrile precursors under Lewis acid catalysis (e.g., AlCl₃) is a viable route . Purification often involves column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. How can the enantiomeric purity of (S)-2-Bromo-2-(p-tolyl)acetonitrile be validated?

  • Answer : Chiral HPLC or GC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended. Mobile phases typically use hexane/isopropanol mixtures, with retention times optimized for baseline separation of enantiomers . Polarimetric analysis or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm the bromine and nitrile group positions. Key signals include ~δ 2.3 ppm (CH₃ of p-tolyl) and δ 120-125 ppm (C≡N).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 239.0).
  • IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 600-800 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How does steric hindrance from the p-tolyl group influence reactivity in cross-coupling reactions?

  • Answer : The bulky p-tolyl group reduces reaction rates in Suzuki-Miyaura couplings due to steric constraints. Optimizing ligands (e.g., XPhos) and bases (e.g., K₃PO₄) improves yields. For example, coupling with arylboronic acids at 80–100°C in toluene/water mixtures achieves >70% yield .

Q. What strategies mitigate racemization during functional group transformations?

  • Answer :

  • Low-temperature reactions (e.g., –20°C) during nitrile-to-amine reductions (e.g., using LiAlH₄).
  • Chiral auxiliary protection (e.g., Evans oxazolidinones) for intermediates .
  • Kinetic resolution via enzymatic catalysis (e.g., lipases) to preserve enantiomeric excess .

Q. How can computational methods predict the compound’s bioactivity?

  • Answer :

  • Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.
  • QSAR models : Correlate structural descriptors (e.g., logP, dipole moment) with antimicrobial IC₅₀ values.
  • DFT calculations : Analyze electron density maps to predict regioselectivity in electrophilic substitutions .

Experimental Design & Data Analysis

Q. How to resolve contradictions in reaction yields reported across studies?

  • Answer :

  • Factorial design : Vary parameters (temperature, solvent, catalyst loading) systematically to identify critical factors.
  • Robustness testing : Assess method reliability using Youden’s matrix (e.g., ±10% variation in reagent ratios) .
  • Meta-analysis : Compare literature data for trends (e.g., higher yields in DMF vs. THF due to better solubility) .

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Answer :

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays.
  • Synergy studies : Combine with cisplatin or doxorubicin to calculate combination indices (CI) .

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